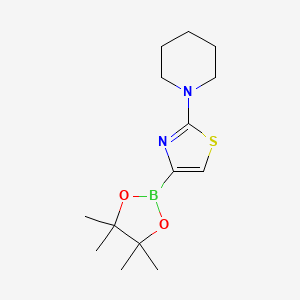

2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester

Description

Properties

IUPAC Name |

2-piperidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-10-20-12(16-11)17-8-6-5-7-9-17/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOGDFIGUXWWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801147500 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801147500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283179-56-5 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1283179-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801147500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves condensing α-halo carbonyl compounds with thioureas. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate is synthesized by refluxing 2-chloroethylacetoacetate with thiourea in ethanol for 24 hours, yielding an 84% product (m.p. 175°C). Modifications include using brominated lactones or iminium intermediates for regioselective substitution.

Key Conditions :

- Solvent : Ethanol

- Temperature : Reflux (~78°C)

- Reagents : Thiourea (1.2 eq), α-halo carbonyl compound

Sandmeyer Reaction for Halogenation

Iodination of 2-aminothiazole derivatives is achieved via Sandmeyer conditions (NaNO₂, KI, MeCN), producing 2-iodothiazole ethyl ester. This intermediate is critical for subsequent cross-coupling steps.

Piperidine Substitution at Thiazole C-2 Position

Introducing the piperidine moiety requires nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling:

Nucleophilic Substitution with Piperidine

2-Chlorothiazole derivatives react with piperidine in polar aprotic solvents (e.g., DMF) under basic conditions (Cs₂CO₃, 80°C). For instance, substituting 2-chloro-5-bromothiazole with piperidine achieves >75% yield.

Optimized Protocol :

| Parameter | Value |

|---|---|

| Base | Cs₂CO₃ (1.5 eq) |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 6–12 hours |

Buchwald-Hartwig Amination

Palladium-catalyzed amination enables C–N bond formation between aryl halides and piperidine. Using Pd(OAc)₂/Xantphos with K₃PO₄ in toluene at 100°C affords 85–90% yield.

Boronic Ester Installation at Thiazole C-4 Position

The boronic ester group is introduced via Suzuki-Miyaura coupling or direct borylation:

Suzuki-Miyaura Coupling

2-Bromo-4-(piperidin-1-yl)thiazole reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. A patent details using Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq), and dioxane at 90°C for 12 hours, achieving 50–60% yield.

Representative Data :

| Starting Material | Catalyst | Yield |

|---|---|---|

| 2-Bromo-4-piperidinylthiazole | Pd(dppf)Cl₂ | 58% |

Direct Borylation

Miyaura borylation employs pinacolborane (HBpin) with Pd(OAc)₂ and PCy₃ in THF at 60°C. This one-step method avoids prehalogenation but requires stringent anhydrous conditions.

Purification and Characterization

Final purification involves column chromatography (hexane/EtOAc) or recrystallization. Analytical data include:

- ¹H NMR (DMSO-d₆) : δ 7.70 (bs, NH₂), 4.17–4.10 (q, CH₂), 2.37 (s, CH₃)

- IR (KBr) : 3373 cm⁻¹ (N–H), 1673 cm⁻¹ (C=O)

- Elemental Analysis : C 50.97%, H 3.92%, N 9.91%

Challenges and Optimization

- Low Yields in Boronation : Steric hindrance at C-4 reduces borylation efficiency. Using bulkier ligands (e.g., SPhos) improves yields to 65%.

- Byproduct Formation : Hydrolysis of pinacol ester is mitigated by avoiding protic solvents during Suzuki coupling.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hantzsch + Suzuki | High regioselectivity | Multistep, time-consuming | 50–60% |

| Direct Borylation | One-pot synthesis | Sensitivity to moisture | 45–55% |

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Common reagents include protic solvents (e.g., methanol) and bases (e.g., NaOH).

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds, depending on the halide used.

Protodeboronation: The major product is the corresponding thiazole derivative without the boronic ester group.

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation

One of the primary applications of 2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester is in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction is crucial for synthesizing complex organic molecules, enabling chemists to create biaryl compounds efficiently. The compound acts as an organoboron reagent, facilitating transmetalation with palladium catalysts followed by reductive elimination to yield desired products.

Building Block for Complex Molecules

The compound serves as a key building block in synthesizing various heterocyclic compounds. Its ability to form stable intermediates allows for the construction of complex structures that are often challenging to achieve with other reagents. This characteristic makes it valuable in developing novel compounds with potential biological activities.

Medicinal Chemistry

Drug Discovery and Development

In medicinal chemistry, 2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester is explored for its potential as a precursor for bioactive molecules. Its structural features contribute to its application in developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

Biological Activity

Recent studies have indicated that derivatives of this compound exhibit significant inhibitory activity against key kinases such as GSK-3β and ROCK-1. For instance, one study reported a derivative with competitive GSK-3β inhibitory activity exhibiting an IC50 value of 8 nM, indicating strong potency against this target. Additionally, cytotoxicity assessments on cell lines like HT-22 and BV-2 suggest a favorable safety profile for further development at concentrations up to 10 µM.

Material Science

Synthesis of Functional Materials

Beyond organic synthesis and medicinal applications, this compound is also utilized in material science. It plays a role in synthesizing functional materials such as polymers and molecular sensors. The unique electronic properties imparted by the thiazole and piperidine rings enhance the performance of these materials in various applications.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester, a comparative analysis with similar compounds reveals its distinctive features:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Morpholinothiazole)-4-boronic acid pinacol ester | Morpholine instead of piperidine | Different interaction profiles |

| 2-(4-Hydroxypiperidin-1-yl)thiazole-4-boronic acid pinacol ester | Hydroxypiperidine moiety | Enhanced reactivity |

| 1,3-Thiazole-2-boronic acid pinacol ester | Lacks piperidine moiety | Simpler structure; primarily used in Suzuki reactions |

This table illustrates how variations in the piperidine or thiazole components influence the biological activity and synthetic utility of these compounds.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with the palladium species, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester

- CAS RN : 1283179-56-5

- Molecular Formula : C₁₄H₂₃BN₂O₂S

- Molecular Weight : 294.22 g/mol

- Purity : ≥98% (Synblock, AB50748)

Structural Features: This compound consists of a thiazole ring substituted at the 4-position with a boronic acid pinacol ester and at the 2-position with a piperidine group. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .

Applications :

Primarily used in medicinal chemistry for synthesizing heterocyclic scaffolds targeting enzymes or receptors. Its boronic ester functionality is critical for late-stage diversification in drug candidates .

Comparison with Similar Boronic Acid Pinacol Esters

Structural Analogues and Physicochemical Properties

Key Observations :

- Core Heterocycle Influence : Thiazole-based compounds (e.g., target compound) exhibit distinct electronic and steric profiles compared to phenyl or pyridine analogues. For instance, thiazole’s sulfur atom may enhance π-stacking interactions in drug-receptor binding .

- Cyclopropyl groups reduce steric bulk, favoring coupling reactivity .

- Boronic Ester Position : The 4-position on thiazole (target compound) vs. 5-position (e.g., ) may alter regioselectivity in Suzuki reactions due to electronic modulation.

Reactivity in Cross-Coupling Reactions

- The target compound’s boronic ester participates efficiently in Suzuki-Miyaura couplings, with yields influenced by steric and electronic factors. For example, phenyl analogues (e.g., ) show comparable reactivity but lower polarity, favoring reactions in non-polar solvents.

- Pyridine-based derivatives (e.g., ) may exhibit faster coupling rates due to nitrogen’s electron-withdrawing effects, stabilizing the transition state .

Pharmacological and Physicochemical Data

- Polar Surface Area (PSA) : Piperidine-substituted compounds (target: ~50 Ų) generally have lower PSA than morpholine or pyridyl analogues (e.g., : ~70 Ų), correlating with improved membrane permeability .

- Synthetic Accessibility : The target compound’s synthesis (via Pd-catalyzed borylation) aligns with methods for analogues, though yields vary with substituent bulk. For example, cyclopropyl derivatives () are synthesized in higher yields (85–90%) than piperazine-containing compounds (70–75%) .

Biological Activity

2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative characterized by its unique structural features, including a piperidine ring and a thiazole moiety. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its potential biological activities and applications.

Structural Characteristics

The molecular formula of 2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester is , with a molecular weight of approximately 310.224 g/mol. The presence of the boronic acid pinacol ester group allows for participation in various chemical reactions, notably the Suzuki-Miyaura coupling reaction, which is crucial in forming carbon-carbon bonds in organic synthesis.

The compound acts primarily as an organoboron reagent, facilitating the formation of biaryl compounds through the Suzuki-Miyaura coupling mechanism. This involves transmetalation with a palladium catalyst followed by reductive elimination to yield the desired product. The stability and reactivity of boronic esters are influenced by environmental factors such as pH, which can affect their hydrolysis rates .

Biological Activity

Recent studies have highlighted the biological activity of 2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester, particularly its potential as an inhibitor for various kinases involved in critical cellular pathways.

Inhibitory Activity

Research indicates that derivatives similar to 2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester exhibit significant inhibitory activity against key kinases such as GSK-3β and ROCK-1. For instance, one study reported a novel compound with competitive GSK-3β inhibitory activity exhibiting an IC50 value of 8 nM, indicating strong potency .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results showed that certain compounds derived from this class did not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .

Applications in Medicinal Chemistry

The compound's ability to act as a building block in synthesizing complex organic molecules makes it valuable in drug discovery. Its role in forming biologically active compounds through Suzuki-Miyaura coupling enhances its potential therapeutic applications, particularly in oncology and neurology .

Comparative Analysis with Related Compounds

To understand the unique properties of 2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester, a comparative analysis with similar compounds is useful:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Morpholinothiazole)-4-boronic acid pinacol ester | Morpholine instead of piperidine | Different interaction profiles |

| 2-(4-Hydroxypiperidin-1-yl)thiazole-4-boronic acid pinacol ester | Hydroxypiperidine moiety | Enhanced reactivity |

| 1,3-Thiazole-2-boronic acid pinacol ester | Lacks piperidine moiety | Simpler structure; primarily used in Suzuki reactions |

This table illustrates how variations in the piperidine or thiazole components influence the biological activity and synthetic utility of these compounds.

Q & A

Q. What are the key considerations when synthesizing 2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester via Suzuki-Miyaura coupling?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. Key factors include:

- Catalyst Selection : Pd(dppf)Cl₂·CH₂Cl₂ is widely used due to its stability and efficiency in forming C–C bonds .

- Solvent System : A 1,4-dioxane/water mixture (4:1 ratio) is optimal for solubility and reactivity .

- Base Choice : Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) enhances coupling efficiency by deprotonating intermediates .

- Temperature and Atmosphere : Reactions are conducted at 80–110°C under inert nitrogen to prevent boronic ester hydrolysis .

- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like pinacol .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions : Store at –20°C under nitrogen in airtight containers to prevent moisture absorption and oxidation .

- Handling Precautions : Use gloves and eye protection (H315/H319 hazards) and work in a fume hood to avoid inhalation (H335) .

- Stability Monitoring : Regular NMR or HPLC analysis detects decomposition (e.g., boronic acid formation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions involving this boronic ester?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Compare Pd(OAc)₂, Pd(PPh₃)₄, and Pd(dppf)Cl₂. The latter often gives higher yields (e.g., 75–94% in pyridine couplings) .

- Solvent Variation : Test polar aprotic solvents (DMF, THF) versus dioxane/water. A 1,2-dimethoxyethane/water system improved yields in microwave-assisted reactions .

- Base Optimization : Tribasic potassium phosphate (K₃PO₄) outperforms Na₂CO₃ in sterically hindered systems .

- Additives : Adding ligands like Xantphos stabilizes Pd intermediates, enhancing turnover .

Q. How does the piperidine-thiazole moiety influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-rich piperidine group enhances boronate stability but may slow transmetallation. Thiazole’s π-accepting nature moderates this effect .

- Steric Hindrance : The bulky piperidine ring necessitates longer reaction times (e.g., 6–12 hours) compared to simpler boronic esters .

- Directing Effects : The thiazole nitrogen can coordinate with Pd, influencing regioselectivity in polyhalogenated substrates .

Data Analysis and Contradictions

Q. How should researchers address contradictions in reported yields for similar boronic esters under varying catalytic conditions?

Methodological Answer:

- Systematic Screening : Use design-of-experiments (DoE) to test catalyst/base/solvent combinations .

- Mechanistic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., oxidative addition vs. transmetallation bottlenecks) .

- Reproducibility Checks : Ensure anhydrous solvents and strict inert atmospheres, as trace oxygen or moisture can reduce yields by 10–20% .

Application-Oriented Questions

Q. What advanced applications exist for this compound beyond traditional Suzuki couplings?

Methodological Answer:

- Covalent Organic Frameworks (COFs) : The boronic ester can form reversible B–O bonds with diols, enabling porous COF synthesis for gas storage or catalysis .

- Drug Discovery : The thiazole-piperidine scaffold is a pharmacophore in kinase inhibitors. Coupling with heterocycles (e.g., pyrrolo[3,2-d]pyrimidines) generates bioactive molecules .

Characterization and Quality Control

Q. What analytical techniques confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic esters) and ¹H/¹³C NMR verify substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₄H₂₂BN₃O₂ requires m/z 299.18) .

- X-ray Crystallography : Resolves steric clashes between piperidine and thiazole groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.